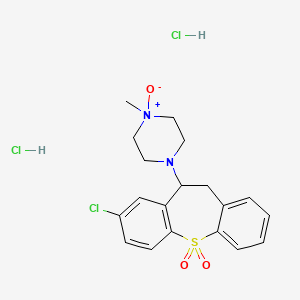
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated dibenzo thiepin core and a piperazine ring.
Métodos De Preparación
The synthesis of 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl involves several steps. The initial step typically includes the chlorination of dibenzo thiepin, followed by the introduction of a piperazine ring. The final step involves the oxidation of the compound to form the S,S,4-trioxide derivative and the addition of two hydrochloride groups to enhance its solubility and stability. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound back to its lower oxidation states.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl can be compared with other similar compounds, such as:
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(3-phenylpropyl)piperazine dimaleate: Another derivative of dibenzo thiepin with different substituents.
1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine: The non-oxidized form of the compound. The uniqueness of this compound lies in its specific chemical structure and the presence of the S,S,4-trioxide group, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
32859-73-7 |
|---|---|
Fórmula molecular |
C19H23Cl3N2O3S |
Peso molecular |
465.8 g/mol |
Nombre IUPAC |
3-chloro-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine 11,11-dioxide;dihydrochloride |
InChI |
InChI=1S/C19H21ClN2O3S.2ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)26(24,25)19-7-6-15(20)13-16(17)19;;/h2-7,13,17H,8-12H2,1H3;2*1H |
Clave InChI |
FXTHUDHADBRNLJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


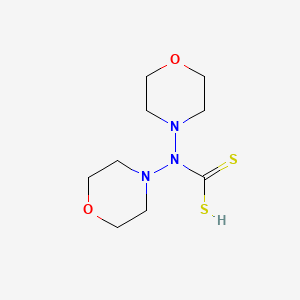
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)
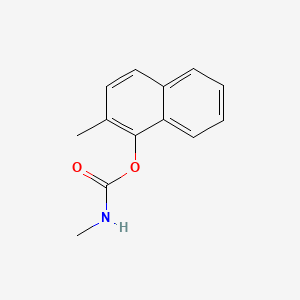
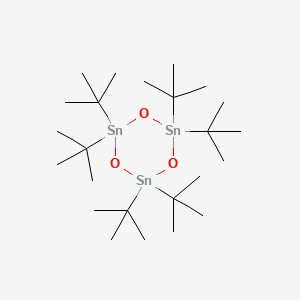
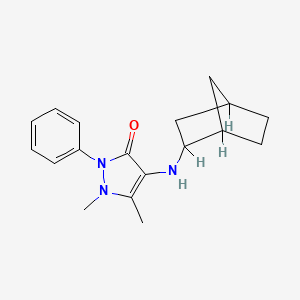
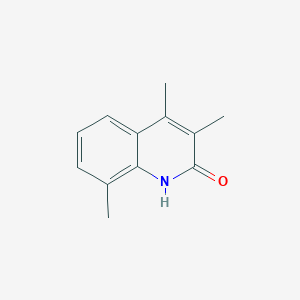
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
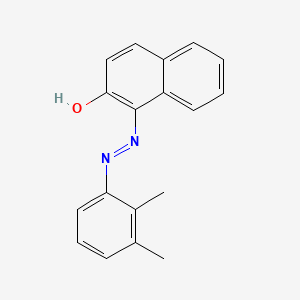
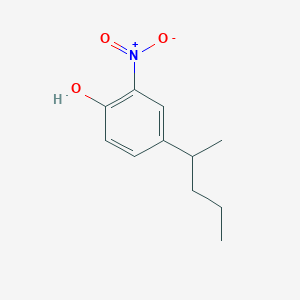
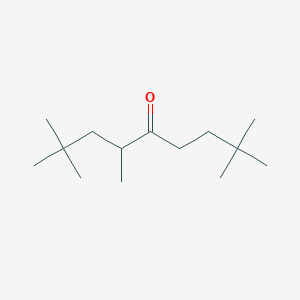

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
